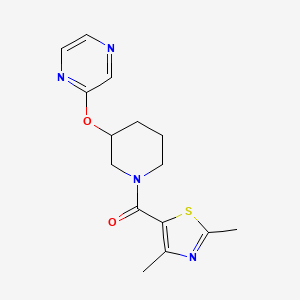
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4 g/mol This compound features a thiazole ring substituted with dimethyl groups and a piperidine ring linked to a pyrazine moiety via an oxy bridge
準備方法
The synthesis of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves multiple steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of 2,4-dimethylthiazole with a suitable piperidine derivative under controlled conditions. The pyrazine moiety is then introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the pyrazine ring, forming the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
科学的研究の応用
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
(2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and may exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological properties.
Pyrazine derivatives: These compounds are known for their antimicrobial and anticancer activities.
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, which include a thiazole ring and a piperidine moiety. These components suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound can be characterized by its molecular formula, which includes:
- Thiazole Ring : Contributes to biological activity.
- Piperidine Moiety : Commonly associated with various pharmacological applications.
- Pyrazine Component : Enhances chemical diversity and potential interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Potential interaction with enzymes such as Na+/K(+)-ATPase, which is crucial in cellular processes .
- Receptor Binding : Likely binding to specific receptors involved in signaling pathways, potentially affecting neurotransmitter systems .
Biological Activity Data
The biological activity of this compound has been predicted using computer-aided models that analyze structure-activity relationships (SAR). Such studies suggest potential activities including:
Case Studies
- Anticancer Studies : A study on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell proliferation. Specifically, derivatives were tested against glioma and breast cancer cell lines, showing promising results in inducing apoptosis .
- Antimicrobial Research : The compound's structural analogs have been evaluated for their ability to inhibit bacterial growth. For instance, studies indicated that certain pyrazole derivatives displayed significant antimicrobial properties against various pathogens by compromising cell membrane integrity .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic synthesis techniques:
- Formation of Thiazole Ring : Initial reactions typically involve thiazole precursors.
- Piperidine Derivative Synthesis : Achieved through acylation reactions.
- Final Coupling Reaction : Involves combining the thiazole and piperidine components under optimized conditions.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-4-12(9-19)21-13-8-16-5-6-17-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUBKDVFNQSVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














